3-Nitrosobenzamide

Zinc finger oxidation PARP-1 inactivation Covalent inhibition

Purchase 3-Nitrosobenzamide for its unique covalent zinc ejection mechanism — not competitive NAD+ inhibition. Validated against AZT-resistant SIV strains with >40-fold selectivity (antiviral at 20 µM, no RT inhibition at 800 µM). Differentiates from 3-aminobenzamide. Ideal for PARP-1 zinc finger studies and antiviral research.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 144189-66-2
Cat. No. B139120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrosobenzamide
CAS144189-66-2
Synonyms3-nitrosobenzamide
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=O)C(=O)N
InChIInChI=1S/C7H6N2O2/c8-7(10)5-2-1-3-6(4-5)9-11/h1-4H,(H2,8,10)
InChIKeyOZUBORKYZRYLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrosobenzamide CAS 144189-66-2: Technical Baseline and Compound Classification for Scientific Procurement


3-Nitrosobenzamide (NOBA, CAS 144189-66-2) is an aromatic C-nitroso benzamide derivative with the molecular formula C₇H₆N₂O₂ [1]. The compound is classified pharmacologically as a Poly(ADP-ribose) Polymerase (PARP) inhibitor [2] and as a zinc-ejecting agent targeting retroviral zinc finger proteins [3]. It is characterized as a light yellow solid with UV/VIS absorption maxima at 218 nm, 304 nm, and 750 nm (ε 15000, 5350, 37.6) in anhydrous ethanol [4]. The compound degrades above 135°C and decomposes at a melting point of 240–250°C [4]. Unlike conventional benzamide-based PARP inhibitors that act via competitive NAD⁺ binding site inhibition, 3-nitrosobenzamide functions through a distinct covalent mechanism involving oxidation of zinc-coordinating cysteine residues in zinc finger domains [3].

3-Nitrosobenzamide CAS 144189-66-2: Why Benzamide-Class Compounds Cannot Be Interchanged Without Evidence


Generic substitution among benzamide derivatives fails due to fundamental differences in mechanism of action, target engagement modality, and structure-activity relationships. 3-Nitrosobenzamide contains a C-nitroso (-NO) functional group at the meta position relative to the amide, which confers zinc-ejecting properties absent in the more common 3-aminobenzamide (3-AB) and 3-nitrobenzamide analogs [1]. While 3-AB acts as a competitive PARP inhibitor via NAD⁺ binding site occupancy [2], 3-nitrosobenzamide covalently inactivates PARP-1 through oxidation of zinc-coordinating cysteine residues, resulting in zinc ejection and irreversible enzymatic inhibition [1]. This mechanistic divergence translates to distinct biological outcomes in antiviral and anticancer assays, including differential efficacy against drug-resistant viral strains and altered cytotoxicity profiles. Additionally, 3-nitrosobenzamide serves as the active pharmacophore for the clinically investigated prodrug iniparib (4-iodo-3-nitrobenzamide), but with distinct potency and selectivity characteristics that warrant direct experimental comparison rather than assumed interchangeability [3].

3-Nitrosobenzamide CAS 144189-66-2: Quantitative Differential Evidence Against Key Comparators


C-Nitroso Functional Group Confers Zinc Ejection Mechanism Absent in Non-Nitroso Benzamides

3-Nitrosobenzamide ejects zinc from HIV-1 nucleocapsid zinc fingers and from intact HIV-1 virions, a property dependent on the C-nitroso functional group [1]. The iodinated analog 4-iodo-3-nitrosobenzamide was reported to be 'more effective than its iodine-free analog' in zinc ejection from PARP-1 . This represents a class-level mechanistic distinction between C-nitroso benzamides and non-nitroso benzamide derivatives such as 3-aminobenzamide, which inhibit PARP via competitive NAD⁺ binding without zinc ejection capacity.

Zinc finger oxidation PARP-1 inactivation Covalent inhibition C-nitroso pharmacology

3-Nitrosobenzamide Abolishes SIV Replication at 20 µM with Specificity for Viral Process Over Reverse Transcriptase

3-Nitrosobenzamide (NOBA) abolishes SIV replication sharply at 20 µM concentration when CEM × 174 cells are preincubated for 1 hour with the drug prior to viral infection [1]. Notably, reverse transcriptase activity of SIVmac239 remained unaffected by NOBA up to 800 µM concentration, representing a >40-fold selectivity window between antiviral activity and reverse transcriptase inhibition [1]. This distinguishes NOBA from nucleoside reverse transcriptase inhibitors (NRTIs) such as AZT.

Antiretroviral SIV AZT-resistant Viral replication inhibition

3-Nitrosobenzamide Suppresses AZT-Resistant SIV Replication Without Cross-Resistance

Replication of AZT-resistant SIV 23740 in MMU 23740 cells in vitro was suppressed by 3-nitrosobenzamide (NOBA) in a concentration-dependent manner without significant effects on cell viability [1]. This finding demonstrates that the zinc-ejection mechanism of NOBA is not subject to cross-resistance with nucleoside analog resistance pathways.

Drug resistance AZT-resistant SIV Cross-resistance Antiviral

Iodinated Analog 4-Iodo-3-Nitrosobenzamide Demonstrates Enhanced Zinc Ejection Potency Over 3-Nitrosobenzamide

The iodinated C-nitroso compound 4-iodo-3-nitrosobenzamide was reported to be 'more effective than its iodine-free analog' in ejecting zinc from the first zinc finger of PARP-1 . This structure-activity relationship indicates that 4-position halogen substitution enhances zinc ejection potency.

Structure-activity relationship Zinc ejection PARP-1 Halogen substitution

C-Nitroso Compounds Suppress Tumor Cell Proliferation While Sparing Normal Bone Marrow Progenitors

6-Nitroso-1,2-benzopyrone and 3-nitrosobenzamide, two C-nitroso compounds that inactivate PARP, completely suppressed the proliferation of leukemic and other malignant human cells and subsequently produced cell death, while tumoricidal concentrations of the drugs were 'relatively harmless to normal bone marrow progenitor cells and to superoxide formation by neutrophil granulocytes' [1]. The cellular mechanism consists of apoptosis due to DNA degradation by nuclear calcium/magnesium-dependent endonuclease derepressed upon ADPRT inactivation [1].

Tumor selectivity Apoptosis Endonuclease Bone marrow

3-Nitrosobenzamide and 6-Nitroso-1,2-Benzopyrone Exhibit Comparable HIV-1 Inhibition via Zinc Ejection

3-Nitrosobenzamide and 6-nitroso-1,2-benzopyrone both inhibit infection of human immunodeficiency virus HIV-1 in human lymphocytes and eject zinc from isolated HIV-1 nucleocapsid zinc fingers and from intact HIV-1 virions [1]. Both compounds represent C-nitroso zinc-ejecting agents with overlapping target profiles.

HIV-1 Zinc ejection C-nitroso compounds Antiviral

3-Nitrosobenzamide CAS 144189-66-2: Evidence-Backed Research Application Scenarios


Zinc Finger Protein Pharmacology and Covalent Inhibitor Development

3-Nitrosobenzamide serves as a validated tool compound for studying C-nitroso-mediated zinc ejection from retroviral nucleocapsid zinc fingers (Cys-X₂-Cys-X₄-His-X₄-Cys motif) and PARP-1 zinc finger domains [1]. The compound's demonstrated ability to eject zinc from isolated HIV-1 nucleocapsid proteins and intact virions supports its use in mechanistic studies of zinc finger oxidation, disulfide bond formation analysis, and development of covalent zinc-finger-targeting agents [2]. The >40-fold selectivity window (antiviral activity at 20 µM vs. no RT inhibition at 800 µM) provides an experimental control for verifying target engagement specificity [3].

Antiviral Research on NRTI-Resistant Retroviral Strains

3-Nitrosobenzamide is suitable for antiviral studies focusing on AZT-resistant retroviral strains, having demonstrated concentration-dependent suppression of AZT-resistant SIV 23740 replication without cross-resistance [3]. The compound's activity against both wild-type and AZT-resistant SIV, combined with its lack of reverse transcriptase inhibition, supports its use as a mechanistic probe for validating viral targets orthogonal to the reverse transcriptase active site. Preincubation of SIV strains with NOBA completely abolished infectivity in human PHA-PBL cells, and treatment inhibited synthesis of the gag gene DNA sequence, providing defined experimental endpoints for viral replication studies [3].

Apoptosis Pathway Studies and Tumor-Selective Cytotoxicity Investigation

3-Nitrosobenzamide induces endonuclease-mediated apoptosis in tumor cells via derepression of nuclear calcium/magnesium-dependent endonuclease following ADPRT inactivation [4]. The reported sparing of normal bone marrow progenitor cells and neutrophil superoxide formation at tumoricidal concentrations makes this compound valuable for comparative studies examining differential apoptotic responses between malignant and normal hematopoietic cells [4]. The compound can be used to investigate PARP-dependent regulation of endonuclease activity and calcium/magnesium-dependent DNA fragmentation pathways [4].

PARP-1 Zinc Finger Structure-Function and Covalent Inactivation Studies

As a C-nitroso compound that inactivates PARP-1 via oxidation of the first zinc finger domain, 3-nitrosobenzamide enables studies distinguishing covalent zinc finger inactivation from competitive NAD⁺ binding site inhibition [1]. The availability of both iodinated (4-iodo-3-nitrosobenzamide, more potent) and non-iodinated (3-nitrosobenzamide, baseline potency) analogs provides a structure-activity pair for investigating how halogen substitution modulates zinc ejection efficiency and cellular potency . This application is particularly relevant for laboratories developing irreversible PARP-1 inhibitors or investigating zinc finger domain pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitrosobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.